molecular formula C12H11NO B3226386 6-(2-Methylphenyl)pyridin-3-ol CAS No. 1255636-18-0

6-(2-Methylphenyl)pyridin-3-ol

Cat. No.: B3226386
CAS No.: 1255636-18-0
M. Wt: 185.22 g/mol
InChI Key: AOEXBAOXFVGATH-UHFFFAOYSA-N
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Description

6-(2-Methylphenyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at the 3-position and a 2-methylphenyl substituent at the 6-position of the pyridine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for glucagon-like peptide-1 (GLP-1) receptor modulators, which are explored for type II diabetes treatment . Its structure combines aromatic and alkyl substituents, influencing its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

6-(2-methylphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9-4-2-3-5-11(9)12-7-6-10(14)8-13-12/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEXBAOXFVGATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692402
Record name 6-(2-Methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255636-18-0
Record name 3-Pyridinol, 6-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255636-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of hydrogen (S_H_N reaction) on a pyridine derivative. For instance, starting from 3-(pyridin-2-yl)-1,2,4-triazin-5(2H)-one and 4-methylphenol, the compound can be synthesized via nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often employ catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, is common in the industrial synthesis of such compounds .

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridines with various functional groups.

Scientific Research Applications

6-(2-Methylphenyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s hydroxyl group can form hydrogen bonds with target molecules, influencing their function. Additionally, the aromatic ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Pyridin-3-ol Derivatives
Compound Name Substituent (Position) Molecular Formula Key Properties/Applications Reference
6-(2-Methylphenyl)pyridin-3-ol 2-Methylphenyl (6) C₁₂H₁₁NO GLP-1 receptor modulation
6-(2-Fluorophenyl)pyridin-3-ol 2-Fluorophenyl (6) C₁₁H₈FNO Enhanced metabolic stability
6-Methyl-3-pyridinol Methyl (6) C₆H₇NO Synthetic intermediate
6-(Cyclopropylmethoxy)pyridin-3-ol Cyclopropylmethoxy (6) C₉H₁₁NO₂ Balanced lipophilicity
6-[3-(Hydroxymethyl)phenyl]pyridin-3-ol 3-(Hydroxymethyl)phenyl (6) C₁₂H₁₁NO₂ Increased polarity
Table 2: Substituent Effects on Properties
Substituent Type Electronic Effect Solubility Trend Example Compound
2-Methylphenyl (aryl) Electron-donating Moderate lipophilicity This compound
Fluorophenyl Electron-withdrawing Reduced lipophilicity 6-(2-Fluorophenyl)pyridin-3-ol
Alkoxy (e.g., cyclopropylmethoxy) Polarizable Increased solubility 6-(Cyclopropylmethoxy)pyridin-3-ol
Hydroxymethyl Highly polar High solubility 6-[3-(Hydroxymethyl)phenyl]pyridin-3-ol

Biological Activity

Overview

2-Hydroxycyclohexane-1-sulfonyl chloride is an organic compound with the molecular formula C6H11ClO3S. It is recognized for its sulfonyl chloride group, which imparts significant electrophilic properties, making it a versatile reagent in organic synthesis and biological applications. This compound is primarily synthesized through the chlorination of 2-hydroxycyclohexane-1-sulfonic acid using agents like thionyl chloride or phosphorus pentachloride under controlled conditions to ensure purity and yield .

The biological activity of 2-Hydroxycyclohexane-1-sulfonyl chloride is largely attributed to its ability to act as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating various chemical reactions, including:

  • Substitution Reactions : The sulfonyl chloride can react with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
  • Hydrolysis : In aqueous environments, the sulfonyl chloride can hydrolyze to yield 2-hydroxycyclohexane-1-sulfonic acid .

Biological Applications

The compound has several notable applications in biological research and medicinal chemistry:

  • Modification of Biomolecules : It is employed in the modification of proteins and peptides through sulfonylation reactions, which can alter their biological activity.
  • Drug Development : Research indicates potential applications in synthesizing sulfonamide-based pharmaceuticals, which are crucial in treating various bacterial infections .

Case Studies and Research Findings

Recent studies have explored the compound's biological implications in various contexts:

  • Antimicrobial Activity : A study demonstrated that derivatives formed from 2-hydroxycyclohexane-1-sulfonyl chloride exhibited significant antimicrobial properties against certain bacterial strains. The mechanism was linked to the formation of stable sulfonamide bonds with bacterial enzymes, inhibiting their function .
  • Enzyme Inhibition : Research has shown that compounds derived from this sulfonyl chloride can selectively inhibit specific enzymes involved in metabolic pathways. For instance, its derivatives were tested against carbonic anhydrases, revealing a dose-dependent inhibition profile .

Comparative Analysis

To better understand the unique properties of 2-Hydroxycyclohexane-1-sulfonyl chloride, a comparison with similar compounds is beneficial:

CompoundStructure TypeKey Biological Activity
2-Hydroxycyclohexane-1-sulfonyl chloride Sulfonyl chlorideAntimicrobial and enzyme inhibition
Cyclohexane-1-sulfonyl chloride Sulfonyl chlorideLimited reactivity due to lack of hydroxyl group
2-Hydroxyethanesulfonyl chloride Sulfonyl chlorideSimilar reactivity but less sterically hindered

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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